furo[3,2-c]pyridin-4(5H)-one basic properties
furo[3,2-c]pyridin-4(5H)-one basic properties
An In-depth Technical Guide to the Basic Properties of the Furo[3,2-c]pyridin-4(5H)-one Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
The furo[3,2-c]pyridin-4(5H)-one scaffold is a heterocyclic motif of growing importance in medicinal chemistry, recognized for its utility in the development of targeted therapeutics, particularly kinase inhibitors.[1] A compound's acid-base properties, quantified by its pKa value, are a cornerstone of its pharmaceutical profile, profoundly influencing everything from solubility and formulation to its pharmacokinetic (ADME) characteristics and target engagement.[2][3] This technical guide provides an in-depth analysis of the basic properties of the furo[3,2-c]pyridin-4(5H)-one core. While the experimental pKa of the unsubstituted parent compound is not widely reported in the literature, this guide elucidates the key structural and electronic factors that govern its basicity. Furthermore, it presents a comprehensive, field-proven protocol for the experimental determination of pKa using potentiometric titration and explores the critical implications of this parameter in the context of drug discovery, with a specific focus on the development of kinase inhibitors.
Introduction to the Furo[3,2-c]pyridin-4(5H)-one Scaffold
Chemical Structure and Nomenclature
The furo[3,2-c]pyridin-4(5H)-one core consists of a furan ring fused to a pyridinone ring system. The numbering convention, as dictated by IUPAC, establishes the key positions for substitution and functionalization. The structure contains a pyridine nitrogen (N5), a lactam moiety (a cyclic amide), and a furan oxygen, which collectively define its unique electronic and steric landscape. This scaffold is a member of the broader class of furopyridines, which are recognized as "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets.[4]
Significance in Medicinal Chemistry
Furo[3,2-c]pyridine derivatives have emerged as valuable frameworks for the design of potent and selective inhibitors of various protein kinases.[1] Kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders.[5] The furo[3,2-c]pyridine scaffold provides a rigid and synthetically tractable starting point for developing molecules that can compete with ATP in the kinase active site, making it a focal point of many contemporary drug discovery programs.[1][6]
Physicochemical Landscape: Understanding Basicity
The basicity of the furo[3,2-c]pyridin-4(5H)-one core is primarily attributed to the lone pair of electrons on the pyridine nitrogen atom (N5).[7] The availability of this lone pair for protonation determines the strength of the base.
The Pyridine Nitrogen as the Basic Center
In simple pyridine, the nitrogen's lone pair resides in an sp² hybrid orbital, which is not part of the aromatic π-system, making it available to accept a proton.[8][9] Pyridine itself is a moderately weak base with a pKa of its conjugate acid around 5.2.[10] For the furo[3,2-c]pyridin-4(5H)-one scaffold, the N5 nitrogen is the principal basic center.
Electronic Influence of Fused Rings and Substituents
The fusion of the furan and pyridinone rings significantly modulates the basicity relative to simple pyridine. Two key structural features exert a strong electron-withdrawing influence, which is expected to decrease the electron density on the N5 nitrogen and thus lower its basicity:
-
The Lactam Carbonyl Group: The carbonyl group (C=O) at the 4-position is a powerful resonance- and inductively-withdrawing group. It delocalizes electron density away from the pyridine ring, reducing the availability of the N5 lone pair for protonation.
-
The Furan Oxygen: While the furan oxygen has lone pairs, its electronegativity also contributes an inductive electron-withdrawing effect on the fused pyridine ring.
Consequently, the pKa of the unsubstituted furo[3,2-c]pyridin-4(5H)-one is predicted to be significantly lower than that of pyridine (5.2). Substituents placed on the ring system can further tune this basicity; electron-donating groups (e.g., alkyl, methoxy) would be expected to increase basicity, while additional electron-withdrawing groups (e.g., halogens, nitro) would decrease it further.[10][11]
Quantitative Analysis of Basicity (pKa)
| Compound | pKa (Conjugate Acid) | Key Structural Features | Reference |
| Pyridine | ~5.2 | Parent aromatic heterocycle | [10] |
| 2-Chloropyridine | 0.49 | Contains electron-withdrawing group | [12] |
| 4-Aminopyridine | 9.11 | Contains electron-donating group | [12] |
| Furo[3,2-c]pyridin-4(5H)-one | Estimated 2.0 - 4.0 | Fused furan and pyridinone rings with electron-withdrawing lactam | N/A |
This table summarizes known pKa values for reference and provides an educated estimate for the topic scaffold.
Experimental Protocol: Potentiometric pKa Determination
Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[13][14] The following protocol describes a self-validating system for characterizing a novel furo[3,2-c]pyridin-4(5H)-one derivative.
Principle of Measurement
A solution of the compound is titrated with a standardized acid (e.g., HCl) or base (e.g., NaOH), and the solution's pH is monitored continuously with a calibrated pH electrode.[15] The pKa is determined from the midpoint of the buffer region on the resulting titration curve, where the concentrations of the protonated and neutral species are equal.[14][16]
Step-by-Step Methodology
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).[15] This step is critical for measurement accuracy.
-
Sample Preparation: Accurately weigh and dissolve the furo[3,2-c]pyridin-4(5H)-one derivative in a suitable solvent system to a final concentration between 0.1 mM and 1 mM.[16]
-
Causality Note: For compounds with low aqueous solubility, a co-solvent such as methanol or DMSO may be required. The resulting "apparent pKa" (pKaapp) must then be corrected to obtain the aqueous pKa.[13]
-
-
Ionic Strength Adjustment: Add a background electrolyte (e.g., KCl to a final concentration of 0.15 M) to maintain a constant ionic strength throughout the titration.[15] This minimizes fluctuations in activity coefficients.
-
Inert Atmosphere: Purge the sample solution with nitrogen gas for 5-10 minutes before and during the titration.[16] This displaces dissolved CO₂, which can form carbonic acid and interfere with the titration of bases, especially those with pKa values above 5.
-
Titration: Place the solution in a thermostatted vessel with constant stirring. Immerse the calibrated pH electrode and the titrant delivery tube. Add small, precise aliquots (e.g., 10-50 µL) of a standardized titrant (e.g., 0.1 M HCl for a basic compound). Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point of the titration curve.[15] This can be determined by finding the inflection point (equivalence point) using the first or second derivative of the curve and then identifying the pH at half that titrant volume.
Workflow Diagram
Workflow for potentiometric pKa determination.
The Impact of Basicity on Drug Development
The pKa of a drug candidate is a critical parameter that dictates its behavior in physiological environments.[17] For the furo[3,2-c]pyridin-4(5H)-one class, tuning the basicity of the N5 nitrogen is a key strategy in drug design.[18]
Influence on ADME Properties
A molecule's ionization state directly affects its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2]
-
Solubility: The protonated (ionized) form of a basic compound is generally more water-soluble than the neutral form. Formulation scientists can leverage this by forming salts or adjusting the pH to improve solubility for intravenous administration.[19]
-
Permeability: According to the pH-partition hypothesis, only the neutral, more lipophilic form of a drug can readily diffuse across biological membranes, such as the intestinal wall or the blood-brain barrier.[2][3] A compound with a very high pKa will be predominantly ionized in the stomach and intestines (pH 1-8), potentially leading to poor absorption. A weakly basic compound (e.g., pKa 2-5) will exist in a higher proportion in its neutral form at intestinal pH, favoring absorption.[19]
Role in Target Engagement: A Kinase Inhibition Case Study
Many kinase inhibitors form critical hydrogen bonds with hinge-region residues in the ATP-binding pocket of the enzyme. The protonation state of a heterocyclic nitrogen can be crucial for this interaction. For furo[3,2-c]pyridine derivatives targeting the PI3K/Akt/mTOR pathway, the N5 nitrogen can act as a key hydrogen bond acceptor.
The Phosphatidylinositol 3-kinase (PI3K) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its hyperactivation is a common driver of cancer. Furo[3,2-c]pyridine derivatives have been investigated as inhibitors of this pathway.[1] The basicity of the scaffold must be carefully optimized: it needs to be basic enough to engage in necessary target interactions but not so basic as to cause off-target effects (e.g., hERG channel inhibition) or poor permeability.[18]
PI3K/Akt/mTOR Signaling Pathway
Inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
The furo[3,2-c]pyridin-4(5H)-one core is a scaffold of significant interest in modern drug discovery. Its basicity, centered on the pyridine nitrogen, is a pivotal physicochemical property that must be thoroughly understood and optimized. While the pKa of the parent molecule is not yet established in the literature, its value can be rationally predicted to be in the weakly basic range due to the electron-withdrawing nature of the fused lactam and furan rings. The experimental determination of this parameter via robust methods like potentiometric titration is a mandatory step in the characterization of any new analog. By carefully tuning the pKa, medicinal chemists can profoundly influence a compound's ADME profile and its interaction with biological targets, ultimately enhancing the potential for developing safe and effective therapeutics.
References
- (N/A)
-
Manallack, D. T. (2007). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 36(8), 1345-1358. [Link]
-
Química Organica.org. (n.d.). Basicity of pyridine. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Pion. (2023). What is pKa and how is it used in drug development?. Retrieved from [Link]
-
Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]
-
Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine. Retrieved from [Link]
-
Manallack, D. T., Prankerd, R. J., & Yuriev, E. (2013). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 5, 25-38. [Link]
-
ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. Retrieved from [Link]
-
AK Lectures. (n.d.). Basicity of Pyrrole and Pyridine. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Basicity of substituted pyridines. Retrieved from [Link]
-
Quora. (n.d.). What is the order of the basicity of pyrole, pyridine, and piperadine?. Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of some natural and synthetic Furo[3,2-c]pyrones and furo[3,2-c]coumarins. Retrieved from [Link]
- Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1269-1274.
-
Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Mikrochimica Acta, 180(15-16), 1551-1574. [Link]
- (N/A)
- (N/A)
- (N/A)
- (N/A)
-
Paruch, K., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. [Link]
-
ResearchGate. (n.d.). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. Retrieved from [Link]
- (N/A)
- (N/A)
-
Studylib. (n.d.). pKa Values Table: Inorganic & Organic Acids. Retrieved from [Link]
- (N/A)
- (N/A)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is pKa and how is it used in drug development? [pion-inc.com]
- 4. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. basicity of pyridine [quimicaorganica.org]
- 8. aklectures.com [aklectures.com]
- 9. quora.com [quora.com]
- 10. scribd.com [scribd.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. studylib.net [studylib.net]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drughunter.com [drughunter.com]
- 19. acdlabs.com [acdlabs.com]
